4-Ethoxy-2,6-dimethylocta-2,6-diene
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Overview
Description
4-Ethoxy-2,6-dimethylocta-2,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and is characterized by the presence of an ethoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,6-dimethylocta-2,6-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, ethyl iodide
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2,6-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. For example, in biological systems, it may interact with enzymes that catalyze reactions involving dienes, affecting the enzyme’s activity and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylocta-2,6-dien-4-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
3,7-Dimethylocta-2,4-diene: Similar diene structure but with different substituents.
4-Methoxy-2,6-dimethylocta-2,6-diene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-2,6-dimethylocta-2,6-diene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
54009-88-0 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-ethoxy-2,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-11(5)9-12(13-7-2)8-10(3)4/h6,8,12H,7,9H2,1-5H3 |
InChI Key |
KDFYVNJOCWRNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=CC)C)C=C(C)C |
Origin of Product |
United States |
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